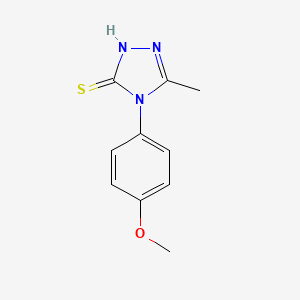

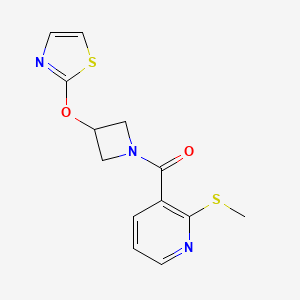

![molecular formula C18H29FN4O B2414155 4-[4-[4-(2-氟乙基)-1-哌嗪基]-1-哌啶基]-2-(甲氧基)苯胺 CAS No. 1089279-63-9](/img/structure/B2414155.png)

4-[4-[4-(2-氟乙基)-1-哌嗪基]-1-哌啶基]-2-(甲氧基)苯胺

描述

4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline, also known as FEPP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FEPP belongs to the class of compounds known as anilines, which are widely used in the pharmaceutical industry for the synthesis of various drugs.

科学研究应用

降血脂蛋白血症的潜力

4-[4-[4-(2-氟乙基)-1-哌嗪基]-1-哌啶基]-2-(甲氧基)苯胺及其衍生物已被探索其作为降血脂蛋白血症剂的潜力。Lednicer 等人 (1979) 发现 4-(1-金刚烷氧基)苯胺是一种相关的化合物,表现出有效的降血脂蛋白血症活性,表明类似化合物在管理胆固醇水平方面具有可能的治疗应用 (Lednicer 等人,1979).

多巴胺 D-2 和血清素 5-HT2 拮抗剂

Perregaard 等人 (1992) 对相关的 1-(4-氟苯基)-1H-吲哚的研究显示出有效的多巴胺 D-2 和血清素 5-HT2 受体亲和力,表明在精神药物开发中具有潜在作用,特别是在创造非催眠、中枢作用的拮抗剂方面 (Perregaard 等人,1992).

抗高血压活性

类似于 4-[4-[4-(2-氟乙基)-1-哌嗪基]-1-哌啶基]-2-(甲氧基)苯胺的化合物已被研究其抗高血压作用。Clark 等人 (1983) 合成了一系列 4'-取代的螺[4H-3,1-苯并恶嗪-4,4'-哌啶]-2(1H)-酮,它们在降低高血压大鼠的血压方面显示出有希望的结果 (Clark 等人,1983).

阿尔茨海默病研究

该化合物已用于阿尔茨海默病研究。Kepe 等人 (2006) 将该化合物的衍生物用作分子成像探针,用于量化阿尔茨海默病患者的血清素 1A (5-HT(1A)) 受体密度,这可能有助于了解和可能治疗该疾病 (Kepe 等人,2006).

光致发光特性

Yu 等人 (2006) 探索了具有药物配体的配位聚合物的发光特性,包括与 4-[4-[4-(2-氟乙基)-1-哌嗪基]-1-哌啶基]-2-(甲氧基)苯胺结构相关的化合物。这些研究有助于理解此类化合物的な光学特性,这可能在材料科学和生物成像中得到应用 (Yu 等人,2006).

莫替林受体激动剂

Westaway 等人 (2009) 发现了一种新颖的小分子 N-(3-氟苯基)-1-[(4-([(3S)-3-甲基-1-哌嗪基]甲基)苯基)乙酰]-4-哌啶胺 (GSK962040),它是一种莫替林受体激动剂,其结构与所讨论的化合物相似。该分子在胃肠道疾病中具有潜在应用 (Westaway 等人,2009).

抗菌剂

Matsumoto 等人 (1984) 合成了一系列 1,4-二氢-4-氧代吡啶甲酸,包括依诺沙星,一种抗菌剂。这些与 4-[4-[4-(2-氟乙基)-1-哌嗪基]-1-哌啶基]-2-(甲氧基)苯胺结构相关的化合物已被研究其体外和体内抗菌功效 (Matsumoto 等人,1984).

属性

IUPAC Name |

4-[4-[4-(2-fluoroethyl)piperazin-1-yl]piperidin-1-yl]-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29FN4O/c1-24-18-14-16(2-3-17(18)20)22-7-4-15(5-8-22)23-12-10-21(9-6-19)11-13-23/h2-3,14-15H,4-13,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJLMYXPDIHNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)N3CCN(CC3)CCF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

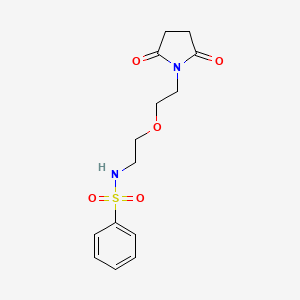

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2414075.png)

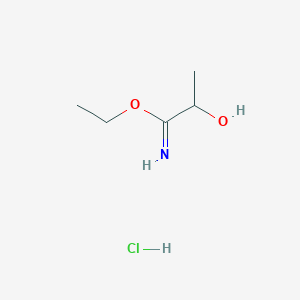

![[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate](/img/structure/B2414076.png)

![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2414080.png)

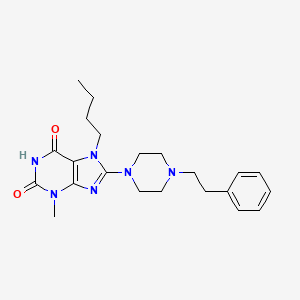

![N-(3,5-dimethylphenyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2414082.png)

![4-{4-[(4-Methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine](/img/structure/B2414084.png)

![Oxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B2414086.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414087.png)

![1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B2414092.png)